molecular formula C9H15N3 B6158547 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1784538-48-2

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No. B6158547
CAS RN: 1784538-48-2
M. Wt: 165.2
InChI Key:
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Description

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine (DMTI) is an organic compound belonging to the class of indazoles that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-tumor effects. DMTI has also been shown to be an effective inhibitor of the enzyme monoamine oxidase (MAO) which is involved in the metabolism of certain neurotransmitters. The compound has been studied in both in vitro and in vivo models to determine its effects on various biochemical and physiological pathways.

Mechanism of Action

The exact mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is still not fully understood, however, it is believed to act through a variety of pathways. 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. In addition, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been found to act as an antioxidant, reducing oxidative stress and inflammation, and as an anti-tumor agent, inhibiting the growth and proliferation of cancer cells. Furthermore, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been found to possess anti-inflammatory and antidiabetic effects, likely through its ability to modulate the activity of various enzymes and receptors.
Biochemical and Physiological Effects
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant effects, likely through its ability to modulate the activity of various enzymes and receptors. In addition, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been found to possess neuroprotective properties, as well as anti-tumor, antidiabetic, and anti-obesity effects. Furthermore, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine in laboratory experiments include its ability to be synthesized using a variety of methods, its wide range of biological activities, and its ability to modulate the activity of various enzymes and receptors. However, there are also some limitations to using 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine in laboratory experiments. For example, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is not very stable in solution, and its effects may be affected by environmental conditions such as pH and temperature. In addition, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is not very soluble in aqueous solutions, and thus may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine. These include further research into its mechanism of action, its potential applications in the field of medicinal chemistry, and its potential effects on various biochemical and physiological pathways. In addition, further research is needed to determine the optimal conditions for synthesizing 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, as well as to explore its potential uses in drug delivery systems. Finally, further research is needed to explore the potential toxicological effects of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, as well as its potential interactions with other drugs.

Synthesis Methods

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazole with ethylchloroformate in the presence of triethylamine. This reaction produces a mixture of two isomers of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, which can then be separated by column chromatography. Other methods of synthesis have also been reported, including the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazole with ethylchloroformate in the presence of sodium hydride, and the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazole with ethylchloroformate in the presence of a Lewis acid.

Scientific Research Applications

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-tumor effects. 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has also been studied in the context of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and has been found to possess neuroprotective properties. In addition, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been studied in the context of obesity and diabetes, and has been found to possess antidiabetic and anti-obesity effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves the condensation of 2,3-dimethyl-1H-indole with hydrazine hydrate, followed by reduction of the resulting hydrazone with sodium borohydride.", "Starting Materials": [ "2,3-dimethyl-1H-indole", "hydrazine hydrate", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethyl-1H-indole (1.0 g, 6.5 mmol) in methanol (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Remove the solvent under reduced pressure and add water (20 mL) to the residue. Stir the mixture for 30 minutes and filter the resulting solid.", "Step 3: Dissolve the solid in methanol (20 mL) and add sodium borohydride (0.5 g, 13 mmol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Remove the solvent under reduced pressure and add water (20 mL) to the residue. Stir the mixture for 30 minutes and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum to obtain 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine as a white solid (yield: 70%)." ] }

CAS RN

1784538-48-2

Product Name

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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